Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
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Overview
Description
Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique hexahydropyrano[3,2-b]pyrrole structure, which includes a tert-butyl group and a hydroxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and the subsequent addition of the tert-butyl and hydroxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high yield. These methods often require optimization of reaction conditions and purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrrole ring or the hydroxy group.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a fully saturated pyrrole ring .
Scientific Research Applications
Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and tert-butyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- Racemic-(3R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
Uniqueness
Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
YGPOVGXTDBUOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O |
Origin of Product |
United States |
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